N-(furan-2-ylmethyl)-2-((1-(2-hydroxyethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide
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Description
N-(furan-2-ylmethyl)-2-((1-(2-hydroxyethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide is a useful research compound. Its molecular formula is C16H19N3O4S and its molecular weight is 349.41. The purity is usually 95%.
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Biological Activity
N-(furan-2-ylmethyl)-2-((1-(2-hydroxyethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide is a compound with significant potential in medicinal chemistry. Its unique structural features suggest various biological activities, particularly in the realm of antiviral and anticancer research. This article explores the biological activity of this compound through detailed analyses of its chemical properties, biological assays, and relevant case studies.
The compound's molecular formula is C16H19N3O4S, with a molecular weight of 349.4 g/mol. The structure includes a furan ring and a tetrahydrocyclopenta[d]pyrimidine moiety, which are known for their biological activities.
Property | Value |
---|---|
Molecular Formula | C₁₆H₁₉N₃O₄S |
Molecular Weight | 349.4 g/mol |
CAS Number | 942013-20-9 |
Antiviral Activity
Recent studies have highlighted the potential of compounds containing furan and pyrimidine derivatives as antiviral agents. For instance, a related compound demonstrated inhibitory activity against SARS-CoV-2 main protease (Mpro), with an IC50 value of 1.55 μM, indicating a promising avenue for further research into the antiviral properties of this compound and its analogs .
Anticancer Activity
The compound's structural features suggest potential anticancer properties. Research has shown that derivatives of pyrimidine exhibit cytotoxic effects on various cancer cell lines by inducing apoptosis and inhibiting tumor growth. The presence of the thioacetamide group may enhance these effects by facilitating interactions with biological targets involved in cell proliferation and survival pathways .
Study 1: Antiviral Efficacy
A study focused on the synthesis and evaluation of furan-containing compounds reported that certain derivatives exhibited significant antiviral activity against viral polymerases. The findings indicated that modifications to the furan and pyrimidine rings could lead to enhanced potency against viral targets .
Study 2: Cytotoxicity in Cancer Cells
In another investigation, compounds similar to this compound were tested against human cancer cell lines. Results demonstrated that these compounds induced apoptosis at low micromolar concentrations while exhibiting minimal toxicity to normal cells .
The biological activity of this compound may involve several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in viral replication or cancer cell proliferation.
- Apoptosis Induction : It might trigger apoptotic pathways in cancer cells through mitochondrial dysfunction or caspase activation.
- Cell Cycle Arrest : The compound could interfere with the cell cycle progression in cancer cells, leading to growth inhibition.
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-2-[[1-(2-hydroxyethyl)-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O4S/c20-7-6-19-13-5-1-4-12(13)15(18-16(19)22)24-10-14(21)17-9-11-3-2-8-23-11/h2-3,8,20H,1,4-7,9-10H2,(H,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMBMORZBGOALET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)N(C(=O)N=C2SCC(=O)NCC3=CC=CO3)CCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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